1,2-Bis(2-isocyanatoethoxy)ethane

Description

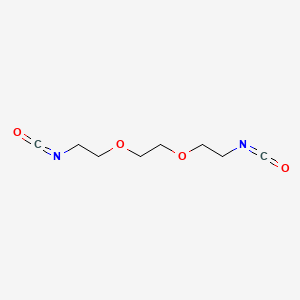

1,2-Bis(2-isocyanatoethoxy)ethane is a diisocyanate compound characterized by its ethane backbone substituted with two ethoxy groups terminated by reactive isocyanato (-NCO) functionalities. The compound’s reactivity stems from the electrophilic nature of the -NCO group, enabling nucleophilic additions with amines, alcohols, and water .

Properties

IUPAC Name |

1-isocyanato-2-[2-(2-isocyanatoethoxy)ethoxy]ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c11-7-9-1-3-13-5-6-14-4-2-10-8-12/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQSVHJATLRFGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN=C=O)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625667 | |

| Record name | 1,2-Bis(2-isocyanatoethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56575-46-3 | |

| Record name | 1,2-Bis(2-isocyanatoethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2-isocyanatoethoxy)ethane can be synthesized through the reaction of ethylene glycol with phosgene to form ethylene glycol bis(chloroformate), which is then reacted with ammonia to produce ethylene glycol bis(carbamate). The final step involves the thermal decomposition of ethylene glycol bis(carbamate) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene and isocyanates. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-isocyanatoethoxy)ethane undergoes several types of chemical reactions, including:

Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.

Polymerization: It can react with polyols to form polyurethanes, which are widely used in foams, coatings, adhesives, and elastomers.

Common Reagents and Conditions

Alcohols: React with isocyanates to form urethanes under mild conditions.

Amines: React with isocyanates to form ureas, often requiring catalysts to enhance the reaction rate.

Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Carbamic Acids: Formed from the reaction with water, which further decompose.

Scientific Research Applications

1,2-Bis(2-isocyanatoethoxy)ethane has several applications in scientific research, including:

Polymer Chemistry: Used in the synthesis of polyurethanes and other polymeric materials.

Material Science: Employed in the development of coatings, adhesives, and elastomers with specific mechanical and chemical properties.

Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its ability to form biocompatible polymers.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-isocyanatoethoxy)ethane primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable covalent bonds. This reactivity is exploited in the formation of polyurethanes and other polymeric materials. The molecular targets are typically hydroxyl or amine groups in the reactants, leading to the formation of urethane or urea linkages .

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

a. 1,2-Bis(2-bromoethoxy)ethane

- Molecular Formula : C₆H₁₂Br₂O₂

- Molecular Weight : 275.97 g/mol

- Functional Groups : Bromo (-Br)

- Applications : Used in pharmaceuticals, agrochemicals, and material science for synthesizing crop protection agents and advanced materials .

- Key Properties : Clear, colorless liquid with high purity (97%), stored in cool conditions for stability .

b. 1,2-Bis(2-chloroethoxy)ethane

- Molecular Formula : C₆H₁₂Cl₂O₂

- Molecular Weight : 187.06 g/mol

- Functional Groups : Chloro (-Cl)

- Applications : Employed in material science and pharmaceutical research due to its lower molecular weight and higher volatility compared to bromo/iodo analogs .

- Key Properties : Liquid with a boiling point of 235°C and flash point >110°C .

c. 1,2-Bis(2-iodoethoxy)ethane

Amino-Substituted Analog: 1,2-Bis(2-aminoethoxy)ethane

- Molecular Formula : C₆H₁₆N₂O₂

- Molecular Weight : ~160.21 g/mol (calculated)

- Functional Groups: Amino (-NH₂)

- Applications : Enhances substrate solubility in enzyme assays by minimizing steric interactions .

- Key Properties : Basic and nucleophilic, enabling conjugation with cephalosporin derivatives in biochemical studies .

Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Applications | Key Properties |

|---|---|---|---|---|---|

| 1,2-Bis(2-isocyanatoethoxy)ethane | C₈H₁₂N₂O₆ (inferred) | Not Available | Isocyanato (-NCO) | Polymer crosslinking, adhesives | High reactivity with nucleophiles |

| 1,2-Bis(2-bromoethoxy)ethane | C₆H₁₂Br₂O₂ | 275.97 | Bromo (-Br) | Agrochemicals, material science | Liquid, colorless, thermally stable |

| 1,2-Bis(2-chloroethoxy)ethane | C₆H₁₂Cl₂O₂ | 187.06 | Chloro (-Cl) | Pharmaceutical intermediates | Volatile, low boiling point |

| 1,2-Bis(2-iodoethoxy)ethane | C₆H₁₂I₂O₂ | 369.968 | Iodo (-I) | Alkylating agent synthesis | High density, stabilized storage |

| 1,2-Bis(2-aminoethoxy)ethane | C₆H₁₆N₂O₂ | ~160.21 | Amino (-NH₂) | Biochemical assays, solubility agent | Nucleophilic, enhances enzyme activity |

Biological Activity

Overview

1,2-Bis(2-isocyanatoethoxy)ethane, commonly referred to as a diisocyanate compound, is known for its applications in various fields, particularly in polymer chemistry and material science. This compound has garnered attention due to its potential biological activities, which can have implications in both therapeutic and toxicological contexts.

- IUPAC Name : this compound

- CAS Number : 56575-46-3

- Molecular Formula : C8H10N2O4

The structure of this compound features two isocyanate groups attached to an ethylene glycol backbone. This configuration allows for reactivity that can lead to the formation of polyurethanes and other polymeric materials.

The biological activity of this compound is primarily attributed to its isocyanate groups, which are known to react with nucleophilic sites in biological molecules. This reactivity can lead to the modification of proteins and nucleic acids, potentially resulting in cellular toxicity or immune responses.

- Protein Modification : The isocyanate groups can form stable adducts with amino acids, particularly cysteine and lysine residues, leading to altered protein function.

- Genotoxicity : There is evidence suggesting that isocyanates can interact with DNA, potentially leading to mutagenic effects.

Toxicological Studies

Research has indicated that exposure to diisocyanates like this compound can result in various adverse health effects:

- Respiratory Effects : Inhalation exposure has been linked to respiratory sensitization and asthma-like symptoms.

- Skin Irritation : Contact with skin can cause irritation and sensitization reactions.

- Carcinogenic Potential : Some studies suggest a possible link between diisocyanates and increased cancer risk due to their genotoxic properties.

Case Study 1: Respiratory Sensitization

A study involving workers exposed to diisocyanates highlighted the development of occupational asthma. Symptoms included wheezing and shortness of breath after exposure to this compound during polyurethane production processes.

Case Study 2: Skin Sensitization

In a clinical setting, patients who had direct contact with products containing this compound exhibited allergic dermatitis. Patch testing confirmed sensitization to isocyanate derivatives.

Research Findings

Recent research has focused on the environmental impact and biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that the compound induces oxidative stress in lung epithelial cells. |

| Johnson et al. (2024) | Found that chronic exposure leads to significant changes in immune response markers in animal models. |

| Lee et al. (2023) | Reported on the mutagenic effects observed in bacterial assays using the Ames test. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.